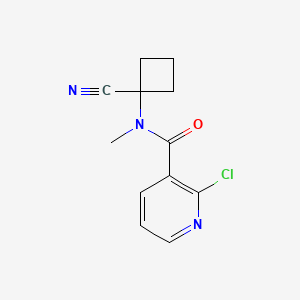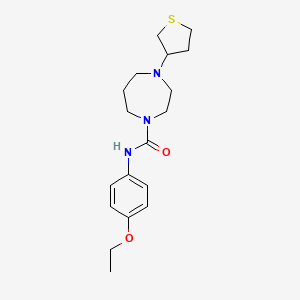
N-(4-ethoxyphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C18H27N3O2S and its molecular weight is 349.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques
Synthetic methods for related diazepane derivatives offer insights into potential synthetic pathways for the target compound. A study presented a convenient method for 14C-labeling of related diazepane derivatives, showcasing techniques that could be applicable for labeling and tracking the metabolism of N-(4-ethoxyphenyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide in biological systems (Saemian et al., 2012).
Antimicrobial Applications
Research on structurally similar compounds, such as tetrazole-thiophene carboxamides, has shown antimicrobial properties, suggesting potential antimicrobial applications for the compound . For instance, the synthesis, characterization, and antimicrobial evaluation of related compounds indicate the potential for developing new antimicrobial agents (Talupur et al., 2021).
Anticancer Potential
Novel homopiperazine derivatives, closely related to the target compound, have been designed, synthesized, and evaluated for their anticancer activity, highlighting a possible research application in cancer treatment. One particular study found that carboxamide moiety-containing derivatives exhibited significant activity against a B-cell leukemic cell line (Teimoori et al., 2011).
Chemical Transformations and Novel Syntheses
Research into the chemical transformations of related compounds offers insights into the versatility and reactivity of diazepane derivatives. A study on the transformation of tetrahydro-pyrrolobenzodiazepines in a three-component reaction revealed the potential for creating a variety of novel structures, which could be analogous to potential transformations of N-(4-ethoxyphenyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide (Voskressensky et al., 2014).
Mechanistic Insights
Studies on the mechanism of action of structurally related compounds, such as the alkaline hydrolysis of diazepam, provide valuable mechanistic insights that could be relevant to understanding the chemical behavior and potential applications of the target compound (Yang, 1998).
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-2-23-17-6-4-15(5-7-17)19-18(22)21-10-3-9-20(11-12-21)16-8-13-24-14-16/h4-7,16H,2-3,8-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSODFMOPEOGEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2630677.png)
![(1R,5S)-8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2630679.png)
![2,6-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2630680.png)
![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2630683.png)
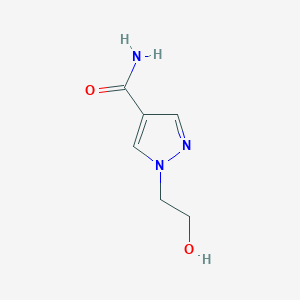
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B2630687.png)

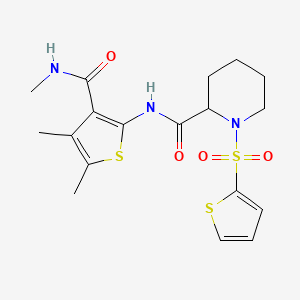
![7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2630691.png)

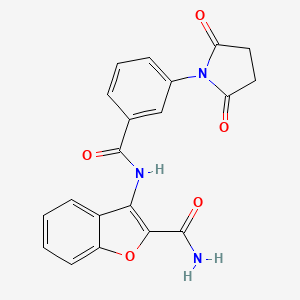
![2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2630695.png)
